2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology
In biological research, this compound may be studied for its potential biological activities. The presence of the nitro and cyano groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The hydroxy and nitro groups are often found in bioactive molecules, indicating potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its functional groups provide sites for polymerization or other chemical modifications.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano and nitro groups could participate in electron transfer reactions, while the hydroxy group could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide: Lacks the hydroxy and nitro groups, making it less functionalized.
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide:
2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the hydroxy and nitro groups, reducing its potential biological activity.
Uniqueness
The uniqueness of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide lies in its combination of functional groups
Properties
Molecular Formula |
C18H15N3O6 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O6/c1-26-14-4-6-17(27-2)11(8-14)7-12(10-19)18(23)20-15-5-3-13(21(24)25)9-16(15)22/h3-9,22H,1-2H3,(H,20,23)/b12-7+ |
InChI Key |
OPVWQINPZRNZJL-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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